molecular formula C5H12N2O2 B150336 (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid CAS No. 137394-07-1

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid

Cat. No. B150336
M. Wt: 132.16 g/mol
InChI Key: NDKNCEHBTSYVFI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid, also known as L-689,560, is a synthetic compound that is used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes. L-689,560 has been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.

Mechanism Of Action

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid acts as a potent and selective agonist of the mGluR5 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the modulation of various cellular processes. The exact mechanism of action of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid is not fully understood, but it is believed to involve the modulation of intracellular calcium signaling, the regulation of protein synthesis, and the modulation of synaptic plasticity.

Biochemical And Physiological Effects

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has been found to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to modulate synaptic transmission, regulate neuronal excitability, and influence neuronal plasticity. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has also been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.

Advantages And Limitations For Lab Experiments

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has several advantages for use in lab experiments. It is a potent and selective agonist of the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments.
However, there are also some limitations to using (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endogenous ligands on the mGluR5 receptor. Additionally, the effects of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid may be influenced by factors such as dose, route of administration, and experimental conditions, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid. One area of focus is the development of more potent and selective agonists of the mGluR5 receptor, which could have potential therapeutic applications in several neurological and psychiatric disorders. Another area of focus is the identification of the downstream signaling pathways that are activated by (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid, which could provide insights into the cellular processes that are modulated by the compound. Finally, future research could explore the potential of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid as a tool for studying the role of the mGluR5 receptor in various cellular processes and disease states.

Synthesis Methods

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound from simple starting materials. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from precursor molecules. Both methods have been used successfully to produce (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid in high yields and purity.

Scientific Research Applications

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have a wide range of effects on the central nervous system, including modulating synaptic transmission, regulating neuronal excitability, and influencing neuronal plasticity. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has also been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.

properties

CAS RN

137394-07-1

Product Name

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid

InChI

InChI=1S/C5H12N2O2/c1-5(6,3-7-2)4(8)9/h7H,3,6H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

NDKNCEHBTSYVFI-RXMQYKEDSA-N

Isomeric SMILES

C[C@@](CNC)(C(=O)O)N

SMILES

CC(CNC)(C(=O)O)N

Canonical SMILES

CC(CNC)(C(=O)O)N

synonyms

D-Alanine, 2-methyl-3-(methylamino)- (9CI)

Origin of Product

United States

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